molecular formula C16H13NO3 B12528396 Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester CAS No. 663181-29-1

Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester

Cat. No.: B12528396
CAS No.: 663181-29-1
M. Wt: 267.28 g/mol
InChI Key: KUEOLWDUVOFOJE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a pyridine ring, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester typically involves the reaction of benzoic acid derivatives with pyridine-containing compounds under specific conditions. One common method involves the use of a reflux condenser to facilitate the reaction between benzonitrile and sodium hydroxide, followed by further processing to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The presence of the pyridine ring and the propenyl group differentiates it from other benzoic acid derivatives, making it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

663181-29-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 4-(3-oxo-3-pyridin-3-ylprop-1-enyl)benzoate

InChI

InChI=1S/C16H13NO3/c1-20-16(19)13-7-4-12(5-8-13)6-9-15(18)14-3-2-10-17-11-14/h2-11H,1H3

InChI Key

KUEOLWDUVOFOJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CN=CC=C2

Origin of Product

United States

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